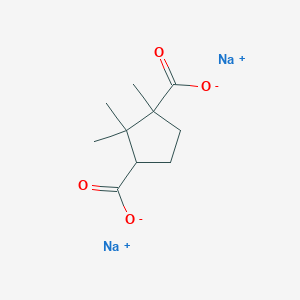
Disodium 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt is a chemical compound with the molecular formula C10H16O4Na2. It is a derivative of 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, which is also known as camphoric acid. This compound is characterized by its two sodium ions, which replace the hydrogen atoms in the carboxylic acid groups, making it a disodium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt typically involves the following steps:
Starting Material: The synthesis begins with 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.
Neutralization: The carboxylic acid groups are neutralized with a sodium hydroxide solution to form the disodium salt.
Purification: The resulting compound is purified through recrystallization from water or ethanol to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale neutralization reactions using sodium hydroxide and subsequent purification steps to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Salts with different cations.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid: The parent compound without the sodium ions.
Camphoric acid: Another name for 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid mono-sodium salt: A similar compound with only one sodium ion.
Uniqueness
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt is unique due to its disodium salt form, which imparts different solubility and reactivity properties compared to its parent compound and other similar compounds. This makes it particularly useful in specific chemical and industrial applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
125317-77-3 |
|---|---|
Molekularformel |
C10H14Na2O4 |
Molekulargewicht |
244.19 g/mol |
IUPAC-Name |
disodium;1,2,2-trimethylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C10H16O4.2Na/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;;/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
HTBITCNUUYEGAB-UHFFFAOYSA-L |
SMILES |
CC1(C(CCC1(C)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C(CCC1(C)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Synonyme |
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















